Levamisole

Catalog No.
S532907
CAS No.
14769-73-4
M.F
C11H12N2S
M. Wt
204.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levamisole

CAS Number

14769-73-4

Product Name

Levamisole

IUPAC Name

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1

InChI Key

HLFSDGLLUJUHTE-SNVBAGLBSA-N

SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3

Solubility

1.44e+00 g/L
Water 210 (mg/mL)
Methanol sol. (mg/mL)
Propylene glycol sol. (mg/mL)
Ethanol sl. sol. (mg/mL)

Synonyms

Decaris, Dekaris, Hydrochloride, Levamisole, L-Tetramisole, Levamisole, Levamisole Hydrochloride, Levotetramisole, Solaskil

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3

Antiparasitic Effects

Levamisole's primary function in scientific research lies in its anthelmintic (anti-worm) properties. It acts by paralyzing or killing parasitic worms like roundworms and hookworms by affecting their nervous system and disrupting their glucose metabolism []. Studies have demonstrated its effectiveness in treating parasitic infections in animals, particularly in the field of aquaculture [].

Immunomodulatory Effects

Beyond its antiparasitic action, levamisole exhibits immunomodulatory (immune system-modulating) properties. It stimulates various immune cells, enhancing the immune response against various pathogens and diseases []. This has led to its investigation in various research areas, including:

  • Autoimmune diseases: Research, primarily pre-clinical, has explored the potential of levamisole in managing autoimmune diseases by regulating the immune response []. However, further research is needed to determine its safety and efficacy in humans with these conditions.
  • Viral infections: Studies have investigated the use of levamisole as an adjuvant (a substance that enhances the immune response to a vaccine) in combination with vaccines against various viral infections, such as herpes simplex virus [].

Cancer Research

Historical research explored the potential anti-cancer properties of levamisole. While some studies observed positive results in specific types of cancer, like colon cancer, further research yielded largely inconclusive or negative findings [].

Levamisole is a synthetic compound classified as an imidazothiazole, primarily recognized for its use as an antihelminthic agent in veterinary medicine. It is particularly effective against nematodes, making it a valuable treatment for worm infestations in livestock. The compound is the levorotatory enantiomer of tetramisole and has the chemical formula C11H12N2SC_{11}H_{12}N_{2}S . Levamisole also exhibits immunomodulatory properties, which have led to its use in human medicine for conditions such as rheumatoid arthritis and certain cancers, often in conjunction with other therapies like 5-fluorouracil .

Levamisole's primary mechanism of action is related to its anthelminthic properties. It binds selectively to nicotinic acetylcholine receptors in nematodes (parasitic worms), causing persistent stimulation of the worm's muscles, leading to paralysis and eventual death of the worm [].

Levamisole is generally well-tolerated at recommended doses. However, side effects like nausea, vomiting, abdominal pain, and dizziness can occur []. In high doses or with prolonged use, more serious side effects like agranulocytosis (a decrease in white blood cells) can develop.

, including:

  • Strecker Reaction: This reaction involves the formation of α-aminonitriles from N-benzhydryl aldimines using trimethylsilyl cyanide, catalyzed by oxazolines. This method has been utilized in the synthesis of levamisole with high yields and enantiomeric excess .
  • Reactivity with Sodium Nitrite: Levamisole reacts with sodium nitrite in aqueous solutions, leading to the formation of various products identified through spectroscopic methods .

These reactions highlight levamisole's versatility in synthetic organic chemistry.

Levamisole exhibits notable biological activities, including:

  • Anthelmintic Action: It paralyzes nematode muscles by acting as an agonist at acetylcholine receptors, leading to the expulsion of worms from the gastrointestinal tract .
  • Immunomodulation: Levamisole enhances T-cell activation and proliferation, stimulates antibody formation, and improves monocyte and macrophage functions. This makes it useful in treating immunosuppressive conditions .
  • Neurotransmitter Interaction: The compound affects dopaminergic and cholinergic systems, contributing to its diverse pharmacological effects .

Levamisole can be synthesized through several methods:

  • Asymmetric Strecker Reaction: This method involves reacting N-benzhydryl aldimines with trimethylsilyl cyanide under specific catalytic conditions to yield levamisole with high enantiomeric purity .
  • Reaction of Styrene Oxide: Another synthesis route includes the reaction of styrene oxide with 2-imino-1,3-thiazolidine followed by treatment with thionyl chloride .

These methods underscore the compound's synthetic accessibility and versatility.

Levamisole has a range of applications:

  • Veterinary Medicine: Primarily used as an antihelminthic for livestock to treat worm infestations.
  • Human Medicine: Employed in immunotherapy for conditions like rheumatoid arthritis and certain cancers when combined with other drugs .
  • Laboratory Use: Acts as an inhibitor of alkaline phosphatase in various biomedical assays and is used to immobilize nematodes for research purposes .

Levamisole interacts with various biological systems:

  • Alkaline Phosphatase Inhibition: It reversibly inhibits most isoforms of alkaline phosphatase, making it useful in biochemical assays .
  • Adverse Drug Reactions: Its use has been associated with severe complications when misused as a cocaine adulterant, leading to conditions such as agranulocytosis and vasculitis .

These interactions highlight both its therapeutic potential and risks.

Levamisole shares similarities with several compounds but maintains unique characteristics:

CompoundClassPrimary UseUnique Features
MebendazoleBenzimidazoleAnthelminticBroad-spectrum activity against intestinal worms
Pyrantel PamoateTetrahydropyrimidineAnthelminticActs as a depolarizing neuromuscular blocking agent
ThiabendazoleBenzimidazoleAntifungal/AnthelminticInhibits microtubule formation

Levamisole's unique action as both an anthelmintic and an immunomodulator distinguishes it from these similar compounds. Its dual role in treating infections while modulating immune responses is particularly noteworthy.

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

204.07211956 g/mol

Monoisotopic Mass

204.07211956 g/mol

Heavy Atom Count

14

LogP

1.84
1.84 (LogP)
2.3

Appearance

Solid powder

Melting Point

227-227.5
264 - 265 °C

UNII

2880D3468G

Related CAS

16595-80-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For adjuvant treatment in combination with fluorouracil after surgical resection in patients with Dukes' stage C colon cancer. Also used to treat malignant melanoma and head/neck cancer.

Pharmacology

Levamisole is a synthetic imidazothiazole derivative that has been widely used in treatment of worm infestations in both humans and animals. As an anthelmintic, it probably works by targeting the nematode nicotinergic acetylcholine receptor. As an immunomodulator, it appears that Levamisole is an immunostimulant which has been shown to increase NK cells and activated T-cells in patients receiving this adjuvantly along with 5FU for Stage III colon cancer.
Levamisole is an anthelmintic drug. Co-administered with fluorouracil in the treatment of Dukes' stage C colon cancer, levamisole restores immune function through stimulating antibody formation, enhancing T-cell activity, and potentiating macrophage function. (NCI04)

MeSH Pharmacological Classification

Adjuvants, Immunologic

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CE - Imidazothiazole derivatives
P02CE01 - Levamisole

Mechanism of Action

The mechanism of action of levamisole as an antiparasitic agent appears to be tied to its agnositic activity towards the L-subtype nicotinic acetylcholine receptors in nematode muscles. This agonistic action reduces the capacity of the males to control their reproductive muscles and limits their ability to copulate. The mechanism of action of Levamisole as an anticancer drug in combination with fluorouracil is unknown. The effects of levamisole on the immune system are complex. The drug appears to restore depressed immune function rather than to stimulate response to above-normal levels. Levamisole can stimulate formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis.

Pictograms

Irritant

Irritant

Other CAS

14769-73-4

Absorption Distribution and Excretion

Levamisole is rapidly absorbed (2 hours) from the gastrointestinal tract.

Metabolism Metabolites

Primarily hepatic (extensive) with both active and inactive metabolites.

Wikipedia

Levamisole
Semaxani

Biological Half Life

4.4-5.6 hours (biphasic)

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Stability Shelf Life

Bulk: Levamisole appears to be stable in the bulk form at 60°C for at least four weeks. Solution: At 100 mg/mL concentrations in water and pH 7 buffer, the compound is stable for at least 9 days when stored at ambient temperature under normal laboratory illumination.

Dates

Modify: 2023-08-15
Grishchenko SV, Lavrukhina LA, Ketiladze ES, Krylov VF, Ershov FI: [Results of combined therapy using levamisole for patients with influenza complicated by pneumonia]. Vopr Virusol. 1984 Mar-Apr;29(2):175-9. [PMID:6203228]
Authors unspecified: Levamisole for corticosteroid-dependent nephrotic syndrome in childhood. British Association for Paediatric Nephrology. Lancet. 1991 Jun 29;337(8757):1555-7. [PMID:1675705]
Van Belle H: Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Clin Chem. 1976 Jul;22(7):972-6. [PMID:6169]
Scheinfeld N, Rosenberg JD, Weinberg JM: Levamisole in dermatology : a review. Am J Clin Dermatol. 2004;5(2):97-104. doi: 10.2165/00128071-200405020-00004. [PMID:15109274]
Brunt TM, van den Berg J, Pennings E, Venhuis B: Adverse effects of levamisole in cocaine users: a review and risk assessment. Arch Toxicol. 2017 Jun;91(6):2303-2313. doi: 10.1007/s00204-017-1947-4. Epub 2017 Mar 17. [PMID:28314885]
Lee KC, Ladizinski B, Federman DG: Complications associated with use of levamisole-contaminated cocaine: an emerging public health challenge. Mayo Clin Proc. 2012 Jun;87(6):581-6. doi: 10.1016/j.mayocp.2012.03.010. [PMID:22677078]
FDA approval: Levamisole
Abbasov et al. Simplified immunosuppressive and neuroprotective agents based on gracilin A. Nature Chemistry, doi: 10.1038/s41557-019-0230-0, published online 22 March 2019

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